Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

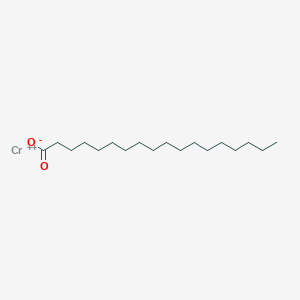

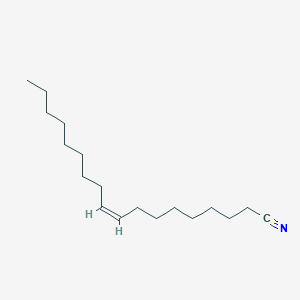

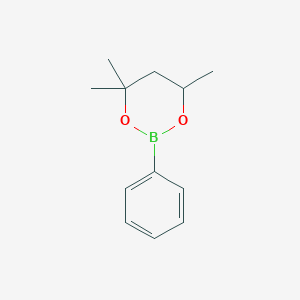

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(TMHD)2, is a compound with the linear formula Ba(OCC(CH3)3CHCOC(CH3)3)2 · xH2O . It has a molecular weight of 503.86 (anhydrous basis) .

Synthesis Analysis

Ba(TMHD)2 was synthesized and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy . The thermal properties and the kinetics of decomposition were systematically investigated by nonisothermal thermogravimetric analysis methods .Molecular Structure Analysis

The molecular structure of Ba(TMHD)2 was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .Physical And Chemical Properties Analysis

Ba(TMHD)2 is a solid compound . It has a melting point of 175-180 °C (lit.) . The degree of hydration is approximately 1 .Applications De Recherche Scientifique

High-Temperature Superconductor Preparation

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is routinely employed as a precursor for the Metal-Organic Chemical Vapor Deposition (MOCVD) production of the high-temperature superconductor Yttrium Barium Copper Oxide (YBa2Cu3O7-δ, YBCO) . The MOCVD technique is a promising process for YBCO preparation due to its adaptability to large scale processing, excellent composition control, and film uniformity .

Synthesis of α-Aryl-β-diketones

This compound has been used in the synthesis of α-aryl-β-diketones . These diketones are important intermediates in organic synthesis and have applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis of Dicyanamidobenzene-Bridged Diruthenium Complex

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is used in the synthesis of dicyanamidobenzene-bridged diruthenium complex . These complexes have potential applications in catalysis, magnetism, and molecular electronics.

Synthesis of Orange-Emitting Iridium (III) Complex

This compound is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex . These complexes are used in organic light-emitting diodes (OLEDs), which are used in display technology and solid-state lighting.

Thermal Stability Studies

The thermal properties and the kinetics of decomposition of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate have been systematically investigated by nonisothermal thermogravimetric analysis methods . This information is crucial for understanding the stability of the compound under different conditions, which is important for its applications in various chemical processes.

Evaporation Characteristics Studies

The evaporation characteristics of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate are studied to understand its behavior during the MOCVD process . This information is important for optimizing the MOCVD process and improving the quality of the resulting YBCO film.

Safety and Hazards

Mécanisme D'action

Target of Action

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(TMHD)2, is primarily used in the preparation of superconducting thin films . It acts as a precursor in the metal-organic chemical vapor deposition (MOCVD) process, which is a technique used for the deposition of high-temperature superconductor YBa2Cu3O7−δ (YBCO) . Therefore, its primary target is the YBCO film.

Mode of Action

Ba(TMHD)2 interacts with its target (YBCO film) through a process called volatilization. This process involves the conversion of the compound into a gaseous state, which then deposits onto the YBCO film . The compound is highly sensitive to temperature changes during the whole evaporation process .

Biochemical Pathways

It’s known that the compound plays a crucial role in the mocvd process, which is a key method in the preparation of superconducting thin films .

Pharmacokinetics

It’s known that the compound has a high volatility, which is crucial for its role in the mocvd process .

Result of Action

The result of Ba(TMHD)2’s action is the successful deposition of superconducting thin films. The quality and reproducible results of the YBCO film depend on the purity, thermal stability, sufficient and stable evaporation, and good delivery properties of Ba(TMHD)2 .

Action Environment

The action of Ba(TMHD)2 is highly sensitive to environmental factors, particularly temperature. The compound is unstable and highly sensitive to the change of temperature during the whole evaporation process . Therefore, it’s crucial to choose suitable volatilization technology and conditions to avoid Ba(TMHD)2 breakdown (or thermal aging) during the MOCVD process .

Propriétés

IUPAC Name |

barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBMVAOYALBBBH-ATMONBRVSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38BaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate | |

CAS RN |

17594-47-7 |

Source

|

| Record name | Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)